molecular formula C7H2BrClF4O2S B6245450 6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 2386949-35-3

6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B6245450
CAS No.: 2386949-35-3
M. Wt: 341.5
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Description

6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethyl)benzene, followed by sulfonylation using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions

    Solvents: Organic solvents such as dichloromethane, acetonitrile, or toluene

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various substituted aromatic compounds, depending on the specific reaction and conditions employed.

Scientific Research Applications

6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Mechanism of Action

The mechanism of action of 6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl) on the aromatic ring further enhances its electrophilic character, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the bromine and fluorine substituents.

    3-bromo-α,α,α-trifluorotoluene: Contains bromine and trifluoromethyl groups but lacks the sulfonyl chloride functionality.

Uniqueness

6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the combination of its substituents, which impart distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity.

Properties

CAS No.

2386949-35-3

Molecular Formula

C7H2BrClF4O2S

Molecular Weight

341.5

Purity

95

Origin of Product

United States

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